molecular formula C21H17N7O4S B12769745 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,7-dimethyl-8-(phenylmethyl)-6-((4,6-dioxo-tetrahydro-2-thioxo-5(2H)-pyrimidinylidene)methyl)- CAS No. 91456-79-0

1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,7-dimethyl-8-(phenylmethyl)-6-((4,6-dioxo-tetrahydro-2-thioxo-5(2H)-pyrimidinylidene)methyl)-

Cat. No.: B12769745
CAS No.: 91456-79-0
M. Wt: 463.5 g/mol
InChI Key: WQBNVRLVECOKHE-UHFFFAOYSA-N
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Description

1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,7-dimethyl-8-(phenylmethyl)-6-((4,6-dioxo-tetrahydro-2-thioxo-5(2H)-pyrimidinylidene)methyl)- is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,7-dimethyl-8-(phenylmethyl)-6-((4,6-dioxo-tetrahydro-2-thioxo-5(2H)-pyrimidinylidene)methyl)- typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-f]purine core, followed by the introduction of the dimethyl and phenylmethyl groups. The final step involves the addition of the pyrimidinylidene moiety under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process is optimized to minimize the use of hazardous reagents and to maximize the efficiency of each reaction step.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,7-dimethyl-8-(phenylmethyl)-6-((4,6-dioxo-tetrahydro-2-thioxo-5(2H)-pyrimidinylidene)methyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, and bases are commonly employed under controlled temperature and pressure conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,7-dimethyl-8-(phenylmethyl)-6-((4,6-dioxo-tetrahydro-2-thioxo-5(2H)-pyrimidinylidene)methyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-viral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,7-dimethyl-8-(phenylmethyl)-6-((4,6-dioxo-tetrahydro-2-thioxo-5(2H)-pyrimidinylidene)methyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can lead to the modulation of cellular pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

    1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione: A simpler analog without the additional substituents.

    1,7-Dimethyl-8-(phenylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Lacks the pyrimidinylidene moiety.

    6-((4,6-Dioxo-tetrahydro-2-thioxo-5(2H)-pyrimidinylidene)methyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Lacks the dimethyl and phenylmethyl groups.

Uniqueness: The uniqueness of 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,7-dimethyl-8-(phenylmethyl)-6-((4,6-dioxo-tetrahydro-2-thioxo-5(2H)-pyrimidinylidene)methyl)- lies in its complex structure, which combines multiple functional groups. This complexity allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

CAS No.

91456-79-0

Molecular Formula

C21H17N7O4S

Molecular Weight

463.5 g/mol

IUPAC Name

6-benzyl-8-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C21H17N7O4S/c1-10-13(8-12-16(29)23-19(33)24-17(12)30)28-14-15(26(2)21(32)25-18(14)31)22-20(28)27(10)9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H,25,31,32)(H2,23,24,29,30,33)

InChI Key

WQBNVRLVECOKHE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CC4=CC=CC=C4)N(C(=O)NC3=O)C)C=C5C(=O)NC(=S)NC5=O

Origin of Product

United States

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